molecular formula C15H17NO2 B13514496 Tert-butyl 5-amino-1-naphthoate

Tert-butyl 5-amino-1-naphthoate

Cat. No.: B13514496
M. Wt: 243.30 g/mol
InChI Key: MEEJGAFSZJWHIX-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-1-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a tert-butyl ester group attached to the naphthalene ring, along with an amino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-1-naphthoate typically involves the esterification of 5-amino-1-naphthoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-1-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 5-amino-1-naphthoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-1-naphthoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-nitro-1-naphthoate
  • Tert-butyl 5-hydroxy-1-naphthoate
  • Tert-butyl 5-chloro-1-naphthoate

Uniqueness

Tert-butyl 5-amino-1-naphthoate is unique due to the presence of both an amino group and a tert-butyl ester group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 5-aminonaphthalene-1-carboxylate

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-8-4-7-11-10(12)6-5-9-13(11)16/h4-9H,16H2,1-3H3

InChI Key

MEEJGAFSZJWHIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC2=C1C=CC=C2N

Origin of Product

United States

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